Benzenesulfonic acid, 2-methyl-, dihydrate
Overview
Description
“Benzenesulfonic acid, 2-methyl-, dihydrate” is an organosulfur compound with the molecular formula C7H12O5S . It is often stored in the form of alkali metal salts .
Molecular Structure Analysis
The molecular structure of “this compound” has an average mass of 208.232 Da and a monoisotopic mass of 208.040543 Da .Physical and Chemical Properties Analysis
“this compound” is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It forms white deliquescent sheet crystals or a white waxy solid .Scientific Research Applications
Polymerization Catalysts
Benzenesulfonic acid derivatives have been studied for their catalytic properties in polymerization processes. Specifically, 2-[bis(2-methoxy-phenyl)phosphanyl]-4-methyl-benzenesulfonic acid and its analogs have shown effectiveness in homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes. These catalysts facilitate the formation of high molecular weight polymers, demonstrating the utility of benzenesulfonic acid derivatives in polymer chemistry (Skupov et al., 2007).
Chromatographic Applications
Solid-phase extraction columns packed with bonded benzenesulfonic acid phases have been adapted for silver ion chromatography, particularly in the separation of fatty acid methyl esters. This method exemplifies the role of benzenesulfonic acid derivatives in improving lipid analysis techniques, offering a simple and effective approach to separate compounds based on their degree of unsaturation (Christie, 1989).
Synthesis of Organic Compounds
Research has explored the use of benzenesulfonic acid derivatives in the synthesis of various organic compounds. For instance, ethyl p-hydroxy-benzoate has been synthesized using p-methyl-benzenesulfonic acid as a catalyst. This process involves direct esterification and demonstrates the catalytic potential of benzenesulfonic acid derivatives in organic synthesis, leading to high yields under optimized conditions (Zhang Jiang-bei, 2000).
Environmental Applications
Benzenesulfonic acid-grafted graphene, a novel nanoadsorbent, has shown significant efficacy in hydrogen sulfide removal. This application highlights the potential of benzenesulfonic acid derivatives in environmental remediation, particularly in treating hazardous gases in waste streams. The material demonstrates high adsorption capacity, making it a promising solution for reducing pollution and improving air quality (Abbasabadi et al., 2016).
Mechanism of Action
Target of Action
It is known that sulfonic acids, in general, can interact with various biological molecules due to their strong acidity and ability to form salts .
Mode of Action
It is known that benzenesulfonic acids can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .
Biochemical Pathways
Sulfonic acids are known to participate in a variety of biochemical reactions, including the formation of sulfonamides and esters .
Pharmacokinetics
It is known that the solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
It is known that the compound is a crystalline esterase inhibitor that belongs to the class of 6-carboxylic acid . It is used for the treatment of restenosis, which may be due to its ability to inhibit esterases in vascular smooth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylbenzenesulfonic Acid Dihydrate. For instance, the sulfonation of benzenesulfonic acids is reversed above 220 °C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzenesulfonic acid, 2-methyl-, dihydrate has been found to play a role in biochemical reactions. For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), a serine proteinase . The compound shows moderate inhibitory activity against hNE .
Cellular Effects
For example, changes in intra- and extra-cellular zinc and copper concentrations have been linked to important downstream events, especially in nervous signal transduction .
Metabolic Pathways
It’s known that drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .
Properties
IUPAC Name |
2-methylbenzenesulfonic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMUCUFPXSOGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500417 | |
Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68066-37-5 | |
Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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